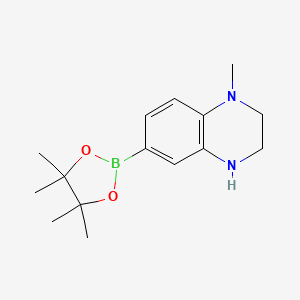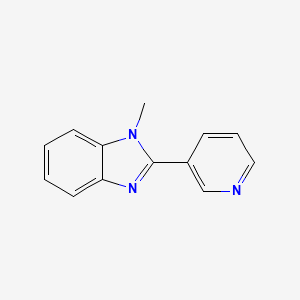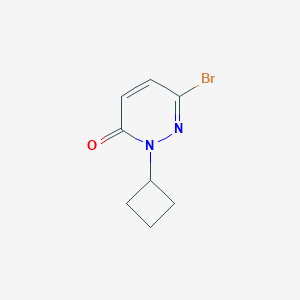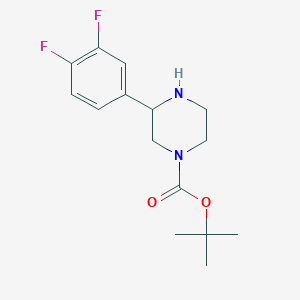
6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors, which are essential for cellular metabolism and energy production.
Wirkmechanismus
The mechanism of action of 6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide involves its ability to increase NAD+ levels in cells. NAD+ is an essential coenzyme that is involved in many cellular processes, including metabolism and energy production. By increasing NAD+ levels, this compound can improve cellular function and protect against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. These include increased NAD+ levels, improved cellular metabolism and energy production, anti-inflammatory effects, and neuroprotective effects. In addition, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide in lab experiments is its ability to increase NAD+ levels in cells. This can be useful for studying cellular metabolism and energy production, as well as for investigating the effects of NAD+ on various cellular processes. However, one limitation of using this compound is that it may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide. One area of interest is the potential therapeutic applications of this compound, particularly in the treatment of metabolic disorders, neurodegenerative diseases, and inflammation-related conditions. Another area of research could focus on the development of more specific NAD+ precursors that have fewer off-target effects. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide involves a multi-step process that starts with the reaction of 2-bromo-4-methylpyridine with 3-methyl-1H-pyrazole in the presence of a base. The resulting compound is then reacted with 4-phenylbutan-2-amine to form the final product. This synthesis method has been described in detail in a study published in the Journal of Organic Chemistry.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide have been studied extensively in recent years. This compound has been shown to increase NAD+ levels in cells, which can lead to improved cellular metabolism and energy production. In addition, it has been suggested that this compound may have anti-inflammatory and neuroprotective effects.
Eigenschaften
IUPAC Name |
6-(3-methylpyrazol-1-yl)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15(8-9-17-6-4-3-5-7-17)22-20(25)18-10-11-19(21-14-18)24-13-12-16(2)23-24/h3-7,10-15H,8-9H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDXWKVYDWGHOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=C(C=C2)C(=O)NC(C)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2596994.png)

![(E)-4-(Dimethylamino)-N-[2-(5-propoxy-1H-indol-3-yl)ethyl]but-2-enamide](/img/structure/B2596999.png)



![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-ethoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2597007.png)
![1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2597008.png)
![5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/no-structure.png)
![2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate](/img/structure/B2597010.png)



![3,3,3-Trifluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propane-1-sulfonamide](/img/structure/B2597016.png)